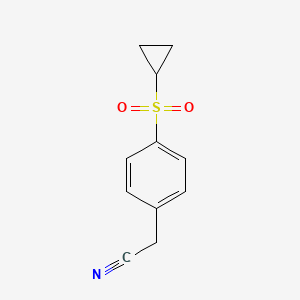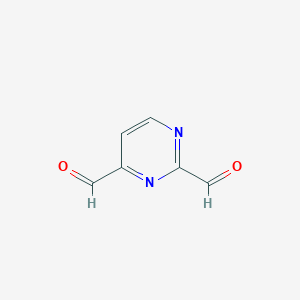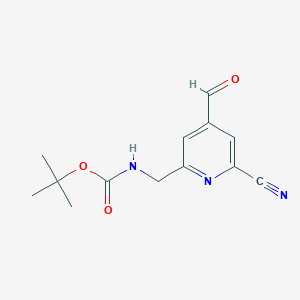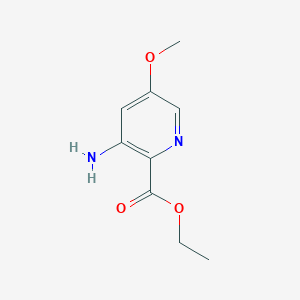
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetoxy)pyridine-2-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(acetoxy)pyridine-2-boronic acid pinacol ester typically involves the borylation of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation . These methods provide high yields and are generally performed under mild conditions.
Industrial Production Methods
Industrial production of this compound often utilizes the same synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Acetoxy)pyridine-2-boronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: This reaction can convert the boronic ester to the corresponding boronic acid.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura couplings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols .
Scientific Research Applications
5-(Acetoxy)pyridine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(acetoxy)pyridine-2-boronic acid pinacol ester exerts its effects involves the formation of boronate complexes. These complexes can undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Fluoropyridine-5-boronic acid pinacol ester
Uniqueness
What sets 5-(acetoxy)pyridine-2-boronic acid pinacol ester apart from similar compounds is its unique reactivity and versatility in various chemical reactions. Its acetoxy group provides additional functionalization options, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H18BNO4 |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl] acetate |
InChI |
InChI=1S/C13H18BNO4/c1-9(16)17-10-6-7-11(15-8-10)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
InChI Key |
SWDHXFUZLZMKED-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)




![7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14848135.png)



